molecular formula C12H9N3O5 B086536 4-(2,4-Dinitroanilino)phenol CAS No. 119-15-3

4-(2,4-Dinitroanilino)phenol

Cat. No. B086536
CAS RN: 119-15-3
M. Wt: 275.22 g/mol
InChI Key: BCPQALWAROJVLE-UHFFFAOYSA-N
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Description

“4-(2,4-Dinitroanilino)phenol” is a reddish-brown solid . It is also known as 2,4-Dinitro-4′-hydroxydiphenylamine . Its molecular formula is (O2N)2C6H3NHC6H4OH .


Molecular Structure Analysis

The molecular weight of “4-(2,4-Dinitroanilino)phenol” is 275.22 . The compound contains two nitro groups (NO2) attached to a benzene ring, an amino group (NH) linking the two benzene rings, and a hydroxyl group (OH) attached to the second benzene ring .


Chemical Reactions Analysis

“4-(2,4-Dinitroanilino)phenol” is an organonitrate/phenol . Organonitrate compounds range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .


Physical And Chemical Properties Analysis

“4-(2,4-Dinitroanilino)phenol” is insoluble in water . It is a flammable solid . The melting point is 191 °C (dec.) (lit.) .

Scientific Research Applications

  • Biodegradation Kinetics : Phenolics like 2,4-dinitrophenol exhibit product inhibition kinetics in biodegradation. This study uses electrolytic respirometers to evaluate these kinetics, offering insights into environmental remediation processes (Brown, Grady, & Tabak, 1990).

  • Characterization of Phenols : The reaction with fluoro-2,4-dinitrobenzene allows the characterization of phenols, including 2,4-dinitrophenol derivatives. This process aids in quantitative analyses and the development of various analytical methods (Lehmann, 1971).

  • Adsorption Studies : Activated carbon fibers (ACFs) have been used for adsorbing phenols, including 2,4-dinitrophenol, from aqueous solutions. This research is vital for water treatment and pollution control (Liu et al., 2010).

  • Toxicity and Biodegradability : The toxicity and anaerobic biodegradability of substituted phenols like 2,4-dinitrophenol have been evaluated, providing crucial data for environmental risk assessments and wastewater treatment technologies (O'Connor & Young, 1989).

  • Removal by Activated Carbon : Research on the removal of phenols, including 2,4-dinitrophenol, using activated carbon prepared from agricultural waste, contributes to developing sustainable and efficient methods for water purification (Daifullah & Girgis, 1998).

  • Biological Activities in Plant-Soil Systems : Studies on 2,4-dinitrophenol explore its role in plant-soil systems, offering insights into agricultural chemistry and environmental interactions (Shea, Weber, & Overcash, 1983).

  • Detection in Water and Effluents : Techniques for determining phenolic compounds, including 2,4-dinitrophenol, in water and industrial effluents, are critical for monitoring environmental pollution and ensuring water quality (Castillo, Puig, & Barceló, 1997).

  • Optical Devices for Detection : Anionic optical devices based on 4-(nitrostyryl)phenols, including 4-(2,4-dinitrostyryl)phenol, have been developed for selective detection of fluoride and cyanide, showcasing applications in chemical sensing and environmental monitoring (Schramm et al., 2017).

Safety And Hazards

Exposure to this compound may cause irritation of the skin, eyes, and mucous membranes . It is a local irritant . In terms of reactivity, it can react vigorously with reducing agents, potentially leading to a detonation .

properties

IUPAC Name

4-(2,4-dinitroanilino)phenol
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InChI

InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H
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InChI Key

BCPQALWAROJVLE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C12H9N3O5
Record name 4-(2,4-DINITROANILINO)PHENOL
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DSSTOX Substance ID

DTXSID4025161
Record name 4-(2,4-Dinitroanilino)phenol
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Molecular Weight

275.22 g/mol
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Physical Description

Reddish-brown solid. (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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Product Name

4-(2,4-Dinitroanilino)phenol

CAS RN

119-15-3, 61902-31-6
Record name 4-(2,4-DINITROANILINO)PHENOL
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Record name Phenol, 4-[(2,4-dinitrophenyl)amino]-
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Melting Point

376 °F (decomposes) (NTP, 1992)
Record name 4-(2,4-DINITROANILINO)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Costantino, AM Ferrari, MC Gamberini… - Bioorganic & medicinal …, 2002 - Elsevier
Nitrophenyl derivatives were recently discovered as a new class of ALR2 inhibitors by means of docking and database screening of the National Cancer Institute database of organic …
Number of citations: 32 www.sciencedirect.com
R Kamata, D Nakajima, F Shiraishi - Toxicology In Vitro, 2018 - Elsevier
The constitutive androstane receptor (CAR) is a nuclear receptor and transcription factor regulating proteins involved in xenobiotic metabolism. Agonist activation of the CAR can trigger …
Number of citations: 16 www.sciencedirect.com
R Serafimova, M Todorov, T Pavlov… - Chemical research in …, 2007 - ACS Publications
The tissue metabolic simulator (TIMES) modeling approach is a hybrid expert system that couples a metabolic simulator together with structure toxicity rules, underpinned by structural …
Number of citations: 77 pubs.acs.org
DR Waring - The Chemistry and Application of Dyes, 1990 - Springer
Although the term “cellulosic fibers” is frequently used, the type is massively dominated by cotton. Other fibers which have been embodied as cellulosic are viscose rayon, linen, …
Number of citations: 14 link.springer.com
G Rastelli, AM Ferrari, L Costantino… - Bioorganic & medicinal …, 2002 - Elsevier
Aldose reductase (ALR2) is a target enzyme for the treatment of diabetic complications. Owing to the limited number of currently available drugs for the treatment of diabetic …
Number of citations: 76 www.sciencedirect.com
R Makaudi, HK Paumo, S Dalhatou… - Adsorption through …, 2023 - Elsevier
Unregulated discharge of industrial wastewater-containing nitroaromatics into the environment has caused severe damage to the quality of aquatic ecosystems. This distressing …
Number of citations: 0 www.sciencedirect.com

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